4-(4-Methoxyphenoxy)butanoic acid 4-(4-Methoxyphenoxy)butanoic acid
Brand Name: Vulcanchem
CAS No.: 55579-99-2
VCID: VC20796230
InChI: InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
SMILES: COC1=CC=C(C=C1)OCCCC(=O)O
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

4-(4-Methoxyphenoxy)butanoic acid

CAS No.: 55579-99-2

Cat. No.: VC20796230

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenoxy)butanoic acid - 55579-99-2

Specification

CAS No. 55579-99-2
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 4-(4-methoxyphenoxy)butanoic acid
Standard InChI InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Standard InChI Key WUHMCXAVTAKIAE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCCCC(=O)O
Canonical SMILES COC1=CC=C(C=C1)OCCCC(=O)O

Introduction

Physical and Chemical Properties

4-(4-Methoxyphenoxy)butanoic acid exhibits several notable physicochemical properties that define its behavior in various conditions. The following table summarizes the key properties of this compound:

PropertyValue
Chemical FormulaC₁₁H₁₄O₄
CAS Number55579-99-2
Molecular Weight210.22600 g/mol
Density1.157 g/cm³
Boiling Point394.4°C at 760 mmHg
Flash Point155°C
Exact Mass210.08900
Polar Surface Area (PSA)55.76000
LogP1.93880
HS Code2918990090
Melting PointNot available in current literature

The compound's relatively high boiling point of 394.4°C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group. Its LogP value of 1.93880 suggests moderate lipophilicity, allowing the compound to interact with both hydrophobic and hydrophilic environments – a property that could be advantageous in biological systems or in certain chemical processes .

The polar surface area (PSA) of 55.76000 provides insight into the compound's potential for membrane permeability, with this moderate value suggesting reasonable cell permeation capabilities while maintaining sufficient water solubility. This balance of properties makes 4-(4-Methoxyphenoxy)butanoic acid potentially interesting for pharmaceutical applications where bioavailability is a key consideration .

Structural Characteristics and Chemical Reactivity

The structure of 4-(4-Methoxyphenoxy)butanoic acid features several reactive sites that define its chemical behavior. The carboxylic acid group at one end of the molecule can participate in typical acid-base reactions, esterification, and amidation. This functional group makes the compound suitable for various synthetic transformations and potential incorporation into more complex molecular structures.

Unlike the structurally similar 4-(4-Methoxyphenyl)butyric acid, which has the phenyl group directly connected to the butanoic acid chain, 4-(4-Methoxyphenoxy)butanoic acid contains an additional oxygen atom connecting the phenyl group to the butanoic acid moiety . This structural difference significantly alters the compound's reactivity, physical properties, and potential applications.

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